N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide
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Overview
Description
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that includes a methoxyphenoxy group, a but-2-yn-1-yl chain, and a cyclohex-3-enecarboxamide moiety
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been known to interact with proteins such as disintegrin and metalloproteinase domain-containing protein 17 .
Biochemical Pathways
It belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These compounds contain a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the But-2-yn-1-yl Intermediate: This step involves the reaction of 2-methoxyphenol with propargyl bromide in the presence of a base such as potassium carbonate to form 4-(2-methoxyphenoxy)but-2-yne.
Cyclohex-3-enecarboxamide Formation: The intermediate is then reacted with cyclohex-3-enecarboxylic acid chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenoxy group can be oxidized to form corresponding quinones.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopentanecarboxamide: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide: Similar structure but with an acetamide group instead of a cyclohex-3-enecarboxamide group.
Uniqueness
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide is unique due to its combination of a methoxyphenoxy group, an alkyne chain, and a cyclohex-3-enecarboxamide moiety
Properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-21-16-11-5-6-12-17(16)22-14-8-7-13-19-18(20)15-9-3-2-4-10-15/h2-3,5-6,11-12,15H,4,9-10,13-14H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGYAHZHCUWZDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2CCC=CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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